1-[6-(Dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid
Overview
Description
1-[6-(Dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a pyridine ring substituted with dimethylamino and trifluoromethyl groups, and a piperidine ring attached to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(Dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the dimethylamino and trifluoromethyl groups through electrophilic substitution reactions. The piperidine ring is then formed via cyclization reactions, and finally, the carboxylic acid group is introduced through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[6-(Dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The dimethylamino and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters or amides, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
1-[6-(Dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[6-(Dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino and trifluoromethyl groups play a crucial role in modulating the compound’s binding affinity and specificity. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine and piperidine derivatives with different substituents, such as:
- 1-[6-(Methylamino)-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid
- 1-[6-(Dimethylamino)-4-(methyl)pyridin-2-yl]piperidine-4-carboxylic acid
Uniqueness
1-[6-(Dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid is unique due to the presence of both dimethylamino and trifluoromethyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and binding interactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O2/c1-19(2)11-7-10(14(15,16)17)8-12(18-11)20-5-3-9(4-6-20)13(21)22/h7-9H,3-6H2,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBKEVBCTJLIAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)N2CCC(CC2)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501129955 | |
Record name | 4-Piperidinecarboxylic acid, 1-[6-(dimethylamino)-4-(trifluoromethyl)-2-pyridinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501129955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432053-97-8 | |
Record name | 4-Piperidinecarboxylic acid, 1-[6-(dimethylamino)-4-(trifluoromethyl)-2-pyridinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1432053-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinecarboxylic acid, 1-[6-(dimethylamino)-4-(trifluoromethyl)-2-pyridinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501129955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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